sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate
Overview
Description
Carbonyldiimidazole . It is an organic compound with the molecular formula C₇H₆N₄O . This compound is often used in organic synthesis, particularly for the coupling of amino acids to form peptides. It is a white crystalline solid that reacts readily with water.
Preparation Methods
Carbonyldiimidazole: can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces Carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole: undergoes several types of chemical reactions:
Combination Reactions: It can react with amines to form amides, carbamates, and ureas.
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.
Substitution Reactions: It can be used to convert alcohols into esters.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are amides, esters, and imidazole.
Scientific Research Applications
Carbonyldiimidazole: has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbonyldiimidazole involves its ability to act as a coupling agent. It reacts with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction releases carbon dioxide, which drives the reaction forward. The molecular targets involved in this process are the carboxylic acid and amine groups.
Comparison with Similar Compounds
Carbonyldiimidazole: is similar to other coupling agents such as N,N’-dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide . it is unique in its ability to form stable intermediates that facilitate the coupling of amino acids without the need for additional reagents. This makes it particularly useful in peptide synthesis.
Similar compounds include:
- N,N’-dicyclohexylcarbodiimide
- N,N’-diisopropylcarbodiimide
- 1,1’-carbonyldiimidazole
These compounds share similar functionalities but differ in their reactivity and stability.
Properties
IUPAC Name |
sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S.Na/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;/h3-10H,1-2H3,(H,18,19,20);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZCRXQWRGQSJD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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